molecular formula C13H19N B3383024 2-(3-Phenylpropyl)pyrrolidine CAS No. 383127-55-7

2-(3-Phenylpropyl)pyrrolidine

Cat. No. B3383024
CAS RN: 383127-55-7
M. Wt: 189.3 g/mol
InChI Key: NDXMZQWEQVHWOO-UHFFFAOYSA-N
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Description

“2-(3-Phenylpropyl)pyrrolidine” is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle and is one of the most significant features of the compound. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold in drug discovery due to several key features:

Bioactive compounds containing the pyrrolidine ring and its derivatives have been studied extensively. These include:

The review by Li Petri et al. (2021) discusses these compounds, their synthesis strategies, and structure-activity relationships (SAR). Stereogenicity of carbons within the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins.

Antitumor Activity

Dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibit potent antitumor activity, comparable to or better than the standard drug doxorubicin, across various cancer cell lines .

Anticonvulsant and Antinociceptive Activities

Góra et al. (2020) synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant and antinociceptive activities in animal models .

Safety and Hazards

The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It’s believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

2-(3-phenylpropyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMZQWEQVHWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302991
Record name Pyrrolidine, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383127-55-7
Record name Pyrrolidine, 2-(3-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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